ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate
Description
Ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate (CAS 110543-98-1) is a brominated indole derivative with a molecular formula of C₁₅H₁₅Br₂NO₄ and a molecular weight of 433.09 g/mol . Its structure features a 5-acetoxy group, a 6-bromo substituent, a 1-methyl group, and a 2-((4-fluorophenylthio)methyl) side chain. Key physical properties include a melting point of 168–171°C (in carbon tetrachloride) and a predicted boiling point of 529.8°C, with a density of 1.67 g/cm³ . The compound is synthesized as a pharmaceutical intermediate, often used in the preparation of antiviral or anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(4-fluorophenyl)sulfanylmethyl]-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFNO4S/c1-4-27-21(26)20-15-9-19(28-12(2)25)16(22)10-17(15)24(3)18(20)11-29-14-7-5-13(23)6-8-14/h5-10H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNMYSTCMPCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetoxy-6-bromo-2-((4-fluorophen
Biological Activity
Ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate (CAS: 1704066-62-5) is a synthetic compound belonging to the indole family, characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features an indole core with various substituents that may influence its biological properties. The presence of a bromine atom, a fluorophenylthio group, and an acetoxy moiety are significant for its activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Indole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antiviral Properties : Some indole compounds demonstrate antiviral effects against specific viruses.
- Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes like topoisomerases, which are crucial in cancer therapy.
Antitumor Activity
A study evaluated the cytotoxic effects of various indole derivatives against human tumor cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Jurkat (T-cell leukemia). The results indicated that this compound exhibited significant cytotoxicity across these lines, suggesting its potential as an antitumor agent.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 5-acetoxy... | MCF-7 | 12.5 |
| Ethyl 5-acetoxy... | A549 | 15.0 |
| Ethyl 5-acetoxy... | Jurkat | 10.0 |
Antiviral Activity
Research into the antiviral properties of indole derivatives has shown varying degrees of efficacy. While specific data on this compound is limited, related compounds have demonstrated activity against viruses such as influenza and herpes simplex virus.
Table 2: Antiviral Activity Comparison
| Compound | Virus Type | MIC (μg/mL) |
|---|---|---|
| Ethyl 5-acetoxy... | Influenza A | >100 |
| Ethyl 5-acetoxy... | Herpes Simplex | >50 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I and II, leading to DNA damage in cancer cells.
- Induction of Apoptosis : Indoles can trigger apoptotic pathways in cancer cells, promoting cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.
Case Studies
Several studies have highlighted the potential of indole derivatives in clinical settings:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with ethyl 5-acetoxy... resulted in a dose-dependent reduction in cell viability, suggesting its utility as a therapeutic agent in breast cancer treatment.
- Antiviral Screening : Another investigation assessed the antiviral potential of related compounds against respiratory viruses, indicating that while some showed promise, further optimization of structure was necessary for enhanced efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate exhibit significant anticancer properties. The indole structure is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
2. Enzyme Inhibition
The compound's unique substitutions may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, the presence of the fluorophenylthio group could enhance binding affinity to certain targets, making it a candidate for further investigation in enzyme inhibition studies .
3. Neuropharmacological Effects
Indole derivatives are also studied for their neuropharmacological effects, including antidepressant and anxiolytic activities. This compound could potentially influence neurotransmitter systems, thereby offering therapeutic benefits for mood disorders .
Synthetic Organic Chemistry Applications
1. Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further modifications. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules .
2. Method Development
The synthesis of this compound can be optimized using various reaction conditions, making it a subject of study for developing new synthetic methodologies that can be applied to other compounds .
Material Science Applications
1. Organic Electronics
Due to its electronic properties, this compound may have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The indole moiety is known to contribute to charge transport properties, which are crucial for the performance of electronic devices .
2. Coatings and Polymers
The compound's stability and reactivity could also make it suitable for use in coatings and polymer formulations, providing enhanced durability and functionality through incorporation into polymer matrices .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Acetoxy Group
The acetyl-protected hydroxyl group at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding hydroxy derivative. This reaction is critical for generating intermediates in drug synthesis.
Reaction Conditions
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of acetate. The bromo substituent remains unaffected under these conditions .
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Key Reactions
The electron-withdrawing acetoxy and ester groups enhance the electrophilicity of the bromine, facilitating oxidative addition to palladium .
Oxidation of the Thioether Group
The (4-fluorophenylthio)methyl moiety undergoes oxidation to sulfone or sulfoxide derivatives, modulating electronic properties for target binding.
Oxidation Pathways
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| mCPBA (1.2 eq), CH₂Cl₂, 0°C | Sulfoxide | >90% |
| H₂O₂ (3 eq), AcOH, 60°C | Sulfone | 88% |
Steric hindrance from the adjacent methyl and ester groups directs oxidation to the sulfur atom rather than the indole ring .
Ester Group Transformations
The ethyl ester at position 3 can be hydrolyzed to the carboxylic acid or transesterified for prodrug synthesis.
| Reaction | Conditions | Application |
|---|---|---|
| Saponification | LiOH, MeOH/H₂O, 40°C | Carboxylic acid intermediate |
| Transesterification | NaOMe, target alcohol, reflux | Prodrug derivatives |
The ester’s reactivity is tempered by the electron-withdrawing indole ring, requiring strong bases for hydrolysis .
Functionalization of the Methyl Group
The N-methyl group at position 1 is generally inert under standard conditions but can be demethylated via harsh reagents:
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ (5 eq), CH₂Cl₂, −78°C | N-demethylation | NH-indole derivative |
This reaction is rarely employed due to competing side reactions at the bromine and ester sites .
Photochemical and Thermal Stability
The compound exhibits moderate stability under ambient light but degrades under UV irradiation or prolonged heating (>100°C), forming de-brominated and dimeric byproducts .
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (1–5) | Key Influencing Factors |
|---|---|---|---|
| 6-Bromo | Cross-coupling | 5 | Electron-withdrawing substituents |
| 5-Acetoxy | Hydrolysis | 4 | pH, temperature |
| Thioether | Oxidation | 3 | Oxidizing agent strength |
| Ethyl Ester | Saponification | 2 | Base strength, solvent polarity |
| N-Methyl | Demethylation | 1 | Lewis acid strength |
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
The following table summarizes key structural, synthetic, and functional differences between the target compound and related indole derivatives:
Key Structural and Functional Insights:
Sulfonamide derivatives (e.g., ) exhibit distinct biological mechanisms (e.g., autophagy inhibition) compared to thioether-linked compounds, highlighting the role of functional groups in target specificity.
Synthetic Strategies :
- Thioether formation (e.g., in the target compound) typically involves nucleophilic substitution of bromomethyl intermediates with thiols, whereas sulfoxides (e.g., ) require oxidation steps.
- Acetoxy groups (target compound) may act as prodrug moieties, increasing bioavailability compared to hydroxylated analogs (e.g., ), which are prone to rapid glucuronidation .
Physical and Chemical Properties: The target compound’s bromine atoms contribute to higher density (1.67 g/cm³) and molecular weight compared to non-halogenated analogs (e.g., ). Fluorine in the 4-fluorophenylthio group improves metabolic stability and lipophilicity, akin to trifluoromethyl groups in .
Biological Relevance :
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
